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Compound of Interest

Compound Name: 5-Chloroindole-3-carboxaldehyde

CAS No.: 827-01-0

Cat. No.: B1630656 Get Quote

Executive Summary
5-Chloroindole-3-carboxaldehyde (CAS 827-01-0) is a critical organochlorine building block

in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of kinase inhibitors,

tubulin polymerization inhibitors, and anti-inflammatory agents.[1] Distinguished by the

electron-withdrawing chlorine atom at the C-5 position and a reactive formyl group at C-3, this

compound offers a unique balance of lipophilicity and electronic activation that enhances the

metabolic stability and potency of drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical properties,

synthetic pathways, reactivity profiles, and applications in modern drug discovery.

Physicochemical Specifications
The introduction of a chlorine atom at the 5-position of the indole ring significantly alters the

lipophilicity (LogP) and electronic distribution compared to the parent indole-3-carboxaldehyde.
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Property Specification

IUPAC Name 5-Chloro-1H-indole-3-carbaldehyde

CAS Number 827-01-0

Molecular Formula C₉H₆ClNO

Molecular Weight 179.60 g/mol

Appearance Off-white to beige crystalline solid

Melting Point 213–216 °C (lit.)[2][1]

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water

pKa (NH) ~16 (Predicted)

LogP 2.3 (Predicted)

H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)

Structural Analysis[4][5][6]
Electronic Effects: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-

I), which deactivates the benzene ring slightly but increases the acidity of the N-H proton

compared to unsubstituted indole.

C-3 Formyl Group: This group acts as an electrophilic "warhead" for condensation reactions.

It is conjugated with the indole nitrogen lone pair, making the carbonyl carbon less

electrophilic than in typical benzaldehydes but highly reactive toward active methylene

compounds.

Synthetic Route: Vilsmeier-Haack Formylation
The industrial and laboratory standard for synthesizing 5-Chloroindole-3-carboxaldehyde is

the Vilsmeier-Haack reaction. This electrophilic aromatic substitution utilizes 5-chloroindole as

the substrate and a pre-formed Vilsmeier reagent (chloromethyleneiminium salt).

Mechanism of Action[7]
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Reagent Formation: Reaction of DMF with POCl₃ generates the electrophilic chloroiminium

ion.

Electrophilic Attack: The electron-rich C-3 position of 5-chloroindole attacks the iminium

species.

Elimination: Loss of a proton restores aromaticity.

Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to yield

the aldehyde.

DMF + POCl3 Chloroiminium
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Iminium
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+ Vilsmeier Reagent
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Base Hydrolysis
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5-Chloroindole-
3-carboxaldehyde

Precipitation

Click to download full resolution via product page

Figure 1: Vilsmeier-Haack Synthesis Workflow. The pathway highlights the generation of the

active electrophile followed by regioselective formylation.

Experimental Protocol
Reagents: 5-Chloroindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq), NaOH (aq).

Preparation of Vilsmeier Reagent: In a flame-dried flask under Ar, cool anhydrous DMF to

0°C. Add POCl₃ dropwise over 20 minutes. Stir for an additional 30 minutes to form the

white/yellowish chloroiminium salt precipitate.

Addition: Dissolve 5-chloroindole in minimal DMF and add dropwise to the reagent mixture at

0°C.

Reaction: Warm the mixture to 40°C and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane)

for the disappearance of the starting indole.
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Hydrolysis: Pour the reaction mixture onto crushed ice. Slowly add 4M NaOH or saturated

NaOAc solution with vigorous stirring until pH ~9.

Isolation: The product will precipitate as a beige solid. Filter, wash extensively with water,

and recrystallize from methanol or ethanol to obtain pure crystals (Yield: 60–80%).

Chemical Reactivity Profile
The chemical utility of 5-Chloroindole-3-carboxaldehyde stems from its ability to undergo

divergent synthesis.

Knoevenagel Condensation
The C-3 aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile,

ethyl cyanoacetate) to form tyrphostin-like derivatives. These vinyl nitriles are potent Michael

acceptors and key pharmacophores in kinase inhibitors.

Conditions: Ethanol/Piperidine (cat.), Reflux.

Product: 3-(2,2-dicyanovinyl)-5-chloroindole (if using malononitrile).

Schiff Base Formation
Condensation with hydrazines (e.g., semicarbazide, phenylhydrazine) yields hydrazones.

These derivatives often exhibit enhanced antifungal and antibacterial profiles compared to the

parent aldehyde.

N-Alkylation
The indole NH proton (pKa ~16) can be deprotonated by bases like NaH or K₂CO₃, allowing for

alkylation with alkyl halides. This is crucial for optimizing solubility and target binding

interactions in drug design.
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Figure 2: Divergent Reactivity Map. The C-3 formyl group and N-1 position serve as primary

vectors for chemical modification.

Applications in Drug Discovery
Kinase Inhibition (c-Src, EGFR, CDK2)
The 5-chloroindole scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge

region of kinase enzymes.

5-Cl Role: Fills hydrophobic pockets (e.g., the gatekeeper region) within the ATP binding site,

often improving potency over the unsubstituted indole.

3-CHO Role: Serves as a linker to attach "tail" groups that interact with the solvent-exposed

regions of the kinase or as a precursor to vinyl nitriles that can form covalent bonds with

cysteine residues (targeted covalent inhibitors).

Tubulin Polymerization Inhibitors
Derivatives synthesized via the condensation of 5-chloroindole-3-carboxaldehyde with aryl

ketones (chalcone analogs) have demonstrated the ability to bind to the colchicine site of

tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Safety and Handling (SDS Summary)
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Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.[2]

Eye Irritation H319
Causes serious eye irritation.

[2][3]

STOT-SE H335
May cause respiratory

irritation.[2][1]

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling

powder outside a fume hood.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although the

compound is relatively air-stable. Keep container tightly closed to prevent oxidation to the

carboxylic acid over long periods.

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroindole-3-carboxaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroindole-3-carboxaldehyde
https://www.fishersci.com/store/msds?partNumber=AAB2486503&productDescription=5-CHLROINDOLE-3-CARBXALDEHY+1G&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroindole-3-carboxaldehyde
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1733606.htm
https://www.fishersci.com/store/msds?partNumber=AC109310050&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroindole-3-carboxaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2795374
http://orgsyn.org/demo.aspx?prep=v101p0021
http://www.orgsyn.org/demo.aspx?prep=v101p0021
https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00366b
https://www.benchchem.com/product/b1630656?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

2. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. fishersci.com [fishersci.com]

4. fishersci.com [fishersci.com]

5. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Technical Monograph: 5-Chloroindole-3-
carboxaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630656#5-chloroindole-3-carboxaldehyde-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1733606.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroindole-3-carboxaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroindole-3-carboxaldehyde
https://www.fishersci.com/store/msds?partNumber=AAB2486503&productDescription=5-CHLROINDOLE-3-CARBXALDEHY+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC109310050&countryCode=US&language=en
http://orgsyn.org/demo.aspx?prep=v101p0021
https://www.benchchem.com/product/b1630656#5-chloroindole-3-carboxaldehyde-chemical-properties
https://www.benchchem.com/product/b1630656#5-chloroindole-3-carboxaldehyde-chemical-properties
https://www.benchchem.com/product/b1630656#5-chloroindole-3-carboxaldehyde-chemical-properties
https://www.benchchem.com/product/b1630656#5-chloroindole-3-carboxaldehyde-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630656?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

